8-Bromo-4-hydroxyquinoline-2-carboxylic acid
Overview
Description
8-Bromo-4-hydroxyquinoline-2-carboxylic acid is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of bromine and hydroxyl groups in its structure enhances its reactivity and potential for forming various derivatives.
Mechanism of Action
Target of Action
The primary targets of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid are specific metal ions that are fundamental for triggering certain diseases, such as iron (Fe), copper (Cu), and zinc (Zn) . These metal ions play a crucial role in various biological processes, and their dysregulation can lead to pathological conditions.
Mode of Action
This compound interacts with its targets primarily through its chelating properties . It binds to the metal ions, forming a stable complex that can influence the biological activity of the ions. This interaction can result in changes in the biochemical processes that these ions are involved in .
Biochemical Pathways
It is known that the compound can influence the lifecycle of certain viruses by reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By chelating metal ions, the compound can influence various biological processes, potentially leading to therapeutic effects . For instance, it has been suggested that the compound can act at an early stage of the virus lifecycle, reducing the production of certain proteins and the yield of infectious virions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain metal ions in the environment can affect the compound’s chelating activity . Additionally, factors such as pH, temperature, and the presence of other molecules can also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
8-Bromo-4-hydroxyquinoline-2-carboxylic acid plays a significant role in biochemical reactions, primarily due to its ability to chelate metal ions. This compound interacts with various enzymes and proteins, including metalloproteins and metalloenzymes, by binding to metal ions such as Fe²⁺, Cu²⁺, and Zn²⁺. These interactions can inhibit or activate enzymatic activities, depending on the specific enzyme and the metal ion involved .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of different cell types, including cancer cells. The compound can modulate cell signaling pathways by chelating metal ions that are essential for the activity of certain signaling proteins . Additionally, it can alter gene expression by affecting transcription factors that require metal ions for their function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate metal ions, which is crucial for its biological activity. By binding to metal ions, the compound can inhibit the activity of metalloenzymes, leading to changes in cellular processes. For example, the inhibition of metal-dependent enzymes involved in DNA replication and repair can result in antiproliferative effects on cancer cells . Furthermore, the compound can induce oxidative stress by disrupting the balance of metal ions within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antimicrobial and anticancer activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and metalloenzymes. The compound can affect metabolic flux by inhibiting enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . Additionally, it can alter metabolite levels by chelating metal ions that are essential cofactors for certain metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via metal ion transporters and can accumulate in specific tissues where it exerts its biological effects . Its distribution is influenced by its ability to chelate metal ions, which can affect its localization within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with metal ions and binding proteins. The compound can localize to specific organelles, such as the mitochondria and the nucleus, where it can exert its effects on cellular function . Post-translational modifications and targeting signals can also influence its localization and activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 4-hydroxyquinoline-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 8-Bromo-4-hydroxyquinoline-2-carboxylic acid can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form various hydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-4-hydroxyquinoline-2-carboxylic acid has several applications in scientific research:
- Biology
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Properties
IUPAC Name |
8-bromo-4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLPEZFQNJXXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431503 | |
Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10174-71-7 | |
Record name | 8-Bromo-4-hydroxy-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10174-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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